3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide
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Overview
Description
3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety linked to a propanamide group through a Schiff base linkage with a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is synthesized from o-phenylenediamine and nitrous acid.
Schiff Base Formation: The benzotriazole intermediate reacts with 2,4-dichlorobenzaldehyde under acidic conditions to form the Schiff base.
Amidation: The Schiff base is then reacted with 3-aminopropanoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole and propanamide groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole moiety can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-(Trifluoromethyl)benzylamine: A trifluoromethyl-substituted benzylamine used in various organic syntheses.
Uniqueness
3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide is unique due to its combination of a benzotriazole moiety with a Schiff base linkage and a dichlorophenyl group. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-6-5-11(13(18)9-12)10-19-21-16(24)7-8-23-15-4-2-1-3-14(15)20-22-23/h1-6,9-10H,7-8H2,(H,21,24)/b19-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVDXUCHWGXYNY-VXLYETTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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